tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate
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Overview
Description
Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[63001,5]undecane-4-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate typically involves multiple steps, including cyclization and functional group transformations. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions, such as the use of a strong base or acid catalyst. The reaction conditions must be carefully controlled to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in water or electrophilic substitution using bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate: Unique due to its tricyclic structure and specific stereochemistry.
Other diazatricyclo compounds: May have similar core structures but differ in functional groups or stereochemistry, leading to different properties and applications.
Uniqueness
Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[63001,5]undecane-4-carboxylate is unique due to its specific tricyclic structure and the presence of tert-butyl and carboxylate functional groups
Properties
Molecular Formula |
C14H24N2O2 |
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Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-9-7-14-6-8-15-10(14)4-5-11(14)16/h10-11,15H,4-9H2,1-3H3/t10-,11-,14+/m0/s1 |
InChI Key |
CBUUYBXZYLSZDW-COPLHBTASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]23[C@@H]1CC[C@@H]2NCC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC23C1CCC2NCC3 |
Origin of Product |
United States |
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